FL118

描述

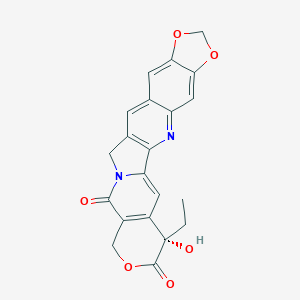

10,11-Methylenedioxy-20S-camptothecin is a novel camptothecin analogue known for its significant antitumor efficacy. This compound, often referred to as FL118, has shown promising results in various cancer treatments due to its ability to inhibit multiple cancer survival and proliferation-associated proteins .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 10,11-Methylenedioxy-20S-camptothecin involves several steps. One common method includes the Friedlander condensation reaction, which yields the compound with an 80-85% yield . Additionally, derivatives of this compound have been synthesized by coupling 20-substituted FL118 with glycosyl-succinic acid esters .

Industrial Production Methods

Industrial production methods for 10,11-Methylenedioxy-20S-camptothecin are not extensively documented. the synthesis typically involves standard organic synthesis techniques, including condensation reactions and coupling with various substituents to enhance its efficacy and solubility .

化学反应分析

Types of Reactions

10,11-Methylenedioxy-20S-camptothecin undergoes various chemical reactions, including:

Oxidation: This reaction can modify the compound’s structure, potentially enhancing its antitumor properties.

Reduction: Reduction reactions can be used to alter the compound’s functional groups, affecting its biological activity.

Substitution: Substitution reactions, particularly at the 20th position, have been used to create derivatives with improved solubility and efficacy.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired modifications .

Major Products Formed

The major products formed from these reactions are typically derivatives of 10,11-Methylenedioxy-20S-camptothecin with enhanced antitumor activity and better solubility. For example, glycosyl-succinic acid ester derivatives have shown superior cytotoxic activity in vitro .

科学研究应用

10,11-Methylenedioxy-20S-camptothecin has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying the synthesis and modification of camptothecin analogues.

Biology: Investigated for its ability to inhibit cancer cell proliferation and induce apoptosis.

作用机制

The mechanism of action of 10,11-Methylenedioxy-20S-camptothecin involves the inhibition of multiple cancer survival and proliferation-associated proteins, such as survivin, XIAP, and Mcl-1 . This inhibition leads to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound does not inhibit Topoisomerase I, which reduces the risk of hematopoietic toxicity .

相似化合物的比较

10,11-Methylenedioxy-20S-camptothecin is unique compared to other camptothecin analogues due to its superior antitumor efficacy and lower toxicity. Similar compounds include:

Camptothecin: The parent compound from which 10,11-Methylenedioxy-20S-camptothecin is derived.

Irinotecan: A clinically approved camptothecin analogue used in cancer treatment.

Topotecan: Another clinically approved camptothecin analogue with similar applications.

10,11-Methylenedioxy-20S-camptothecin stands out due to its ability to selectively inhibit multiple cancer survival proteins without affecting Topoisomerase I, making it a promising candidate for further development as an anticancer agent .

生物活性

FL118 is a novel compound derived from camptothecin, demonstrating significant potential in cancer therapy due to its unique mechanism of action and favorable toxicity profile. This article synthesizes findings from various studies on the biological activity of this compound, focusing on its effects on cancer cell lines, mechanisms of action, and pharmacokinetics.

This compound primarily functions as an inhibitor of several anti-apoptotic proteins, including Survivin , Mcl-1 , XIAP , and cIAP2 . Unlike traditional chemotherapeutics, this compound's efficacy is largely independent of the p53 status of cancer cells, making it effective against tumors that are resistant to other treatments.

- Survivin Inhibition : this compound selectively inhibits Survivin promoter activity and gene expression, which is crucial for cancer cell survival. Studies have shown that this compound reduces Survivin levels significantly in various cancer cell lines, correlating with increased apoptosis and reduced cell viability .

- Additional Targets : Besides Survivin, this compound also inhibits Mcl-1 and XIAP, contributing to its pro-apoptotic effects. It has been demonstrated that the modulation of these proteins enhances the drug's ability to induce apoptosis in cancer cells .

Efficacy Against Cancer Types

This compound has shown promising results in preclinical models for various types of cancer:

- Multiple Myeloma (MM) : In studies involving primary MM cells from patients, this compound induced significant cell lysis (≥20%) in 15 out of 27 samples. The compound was particularly effective in relapsed/refractory patients compared to newly diagnosed ones, suggesting a potential therapeutic advantage in more advanced disease .

- Colorectal and Head-and-Neck Cancers : this compound demonstrated superior antitumor activity against xenograft models of colorectal and head-and-neck cancers compared to irinotecan and topotecan. Its ability to eliminate tumors that had developed resistance to these standard therapies highlights its potential as a second-line treatment option .

- Chronic Myeloid Leukemia (CML) : Research indicated that this compound effectively induced cell death in CML cells expressing the BCR-ABL T315I mutant, showcasing its efficacy even against resistant forms of leukemia .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals rapid clearance from circulation with effective accumulation in tumor tissues. A study involving SCID mice showed that after intravenous administration, this compound retained a long half-life within tumors, which likely contributes to its high efficacy against established tumor models .

Table 1: Summary of Biological Activity of this compound

属性

IUPAC Name |

(5S)-5-ethyl-5-hydroxy-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(13),2,4(9),14,16,21,23-heptaene-6,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2O6/c1-2-21(26)13-5-15-18-11(7-23(15)19(24)12(13)8-27-20(21)25)3-10-4-16-17(29-9-28-16)6-14(10)22-18/h3-6,26H,2,7-9H2,1H3/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPFYDENHBPRCTN-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=C6C(=CC5=C4)OCO6)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=C6C(=CC5=C4)OCO6)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20908832 | |

| Record name | 7-Ethyl-7-hydroxy-2H,10H-[1,3]dioxolo[4,5-g]pyrano[3',4':6,7]indolizino[1,2-b]quinoline-8,11(7H,13H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20908832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104155-89-7, 135415-73-5 | |

| Record name | 10,11-Methylenedioxy-20-camptothecin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104155897 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10,11-Methylenedioxycamptothecin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135415735 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Ethyl-7-hydroxy-2H,10H-[1,3]dioxolo[4,5-g]pyrano[3',4':6,7]indolizino[1,2-b]quinoline-8,11(7H,13H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20908832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。